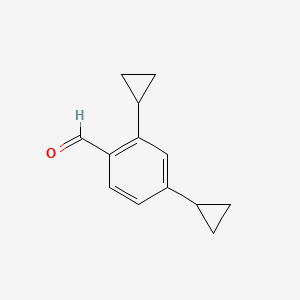

2,4-Dicyclopropylbenzaldehyde

説明

2,4-Dicyclopropylbenzaldehyde is a chemical compound with the molecular formula C13H14O . It has an average mass of 186.250 Da and a monoisotopic mass of 186.104462 Da .

Molecular Structure Analysis

The molecular structure of 2,4-Dicyclopropylbenzaldehyde consists of 13 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . Unfortunately, more detailed information about the molecular structure analysis was not found in the available resources.Physical And Chemical Properties Analysis

2,4-Dicyclopropylbenzaldehyde has a molecular formula of C13H14O, an average mass of 186.250 Da, and a monoisotopic mass of 186.104462 Da . No further information about its physical and chemical properties was found in the available resources.科学的研究の応用

-

Scientific Field: Agriculture and Environmental Science

-

Application: Weed Control and Microbial Degradation

-

Methods of Application or Experimental Procedures

- 2,4-D can be applied at post-emergence (leave) or pre-emergence stage of crops (on soil) .

- The choice of herbicide and its application method depends on several factors such as the size of the weed plant, population density, growth rate, environmental conditions, and weed sensitivity to the herbicides .

-

Scientific Field: Environmental Science

- Application : Advanced Oxidation Processes (AOPs) for 2,4-D Degradation

- Methods of Application : AOPs are used to degrade 2,4-D, evaluating and comparing operation conditions, efficiencies, and intermediaries . The ozonation and electrochemical processes show high degradation efficiencies, but energy costs are also high .

- Results or Outcomes : 2,4-D degradation is highly efficient in ozonation (system O3/plasma, 99.8% in 30 min) . Photocatalytic, photo-Fenton, and electrochemical processes have the optimal efficiencies of degradation and mineralization .

-

Scientific Field: Agriculture

- Application : Growth Regulation of Citrus Plants

- Methods of Application : 2,4-D may be used to regulate the growth of citrus plants .

- Results or Outcomes : The specific outcomes of this application can vary depending on the specific goals of the growth regulation, such as increasing yield or controlling the size of the plants .

-

Scientific Field: Aquatic Sites Management

-

Scientific Field: Environmental Science

- Application : Advanced Oxidation Processes (AOPs) for 2,4-D Degradation

- Methods of Application : AOPs are used to degrade 2,4-D, evaluating and comparing operation conditions, efficiencies, and intermediaries . The ozonation and electrochemical processes show high degradation efficiencies, but energy costs are also high .

- Results or Outcomes : 2,4-D degradation is highly efficient in ozonation (system O3/plasma, 99.8% in 30 min) . Photocatalytic, photo-Fenton, and electrochemical processes have the optimal efficiencies of degradation and mineralization .

-

Scientific Field: Agriculture

- Application : Growth Regulation of Citrus Plants

- Methods of Application : 2,4-D may be used to regulate the growth of citrus plants .

- Results or Outcomes : The specific outcomes of this application can vary depending on the specific goals of the growth regulation, such as increasing yield or controlling the size of the plants .

-

Scientific Field: Aquatic Sites Management

特性

IUPAC Name |

2,4-dicyclopropylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-8-12-6-5-11(9-1-2-9)7-13(12)10-3-4-10/h5-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPYLTPYTXRBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)C=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697078 | |

| Record name | 2,4-Dicyclopropylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dicyclopropylbenzaldehyde | |

CAS RN |

1245645-99-1 | |

| Record name | 2,4-Dicyclopropylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395189.png)